Stannane, bis(phenylthio)diphenyl-

Ring-Opening Polymerization Polylactide Synthesis Organotin Catalysis

Stannane, bis(phenylthio)diphenyl- (diphenylbis(phenylthio)stannane, CAS 1103-05-5) is a tetrahedral diorganotin(IV) compound with the formula Ph₂Sn(SPh)₂, featuring two direct Sn–phenyl bonds and two Sn–thiophenolate bonds. It belongs to the R₂Sn(SR′)₂ class of organotin thiolates, valued as masked thiolate sources, Lewis-acidic catalyst precursors, and intermediates for constructing complex tin architectures.

Molecular Formula C24H20S2Sn
Molecular Weight 491.3 g/mol
CAS No. 1103-05-5
Cat. No. B089529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, bis(phenylthio)diphenyl-
CAS1103-05-5
SynonymsDiphenylbis(phenylthio)stannane
Molecular FormulaC24H20S2Sn
Molecular Weight491.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[S-].C1=CC=C(C=C1)[Sn+2]C2=CC=CC=C2
InChIInChI=1S/2C6H6S.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-5,7H;2*1-5H;/q;;;;+2/p-2
InChIKeyMFQRPCOSHNBWQG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannane, bis(phenylthio)diphenyl- (CAS 1103-05-5): A Diorganotin Dithiolate for Tin-Sulfur Synthon and Catalyst Development


Stannane, bis(phenylthio)diphenyl- (diphenylbis(phenylthio)stannane, CAS 1103-05-5) is a tetrahedral diorganotin(IV) compound with the formula Ph₂Sn(SPh)₂, featuring two direct Sn–phenyl bonds and two Sn–thiophenolate bonds [1]. It belongs to the R₂Sn(SR′)₂ class of organotin thiolates, valued as masked thiolate sources, Lewis-acidic catalyst precursors, and intermediates for constructing complex tin architectures [2]. The compound is a white solid with a reported melting point of 65–66 °C [3].

Why Generic Substitution Fails for Stannane, bis(phenylthio)diphenyl- (CAS 1103-05-5) in Lewis-Acidic and Stereo-Controlled Applications


Simple interchange with other diorganotin dithiolates such as Bu₂Sn(SPh)₂ or Me₂Sn(SPh)₂ is invalid because the Sn–C bond polarizability and the steric bulk of the R groups on tin directly govern Lewis acidity, hydrolysis stability, and catalytic activity [1]. In ring-opening polymerizations, diphenyltin dichloride (the direct precursor to the target compound) reacts with a rate order of Ph₂SnCl₂ >> Bu₂SnCl₂ > Me₂SnCl₂ [2]. Consequently, the diphenyl-substituted dithiolate is expected to provide a distinct activity and stability profile compared to its dialkyl counterparts, making its procurement necessary for reproducing literature procedures that rely on this specific phenyl-substituted tin scaffold [1].

Stannane, bis(phenylthio)diphenyl- (CAS 1103-05-5): Quantitative Differentiation Evidence Against Closest Analogs


Diphenyltin Scaffold Yields >10x Higher Reactivity than Alkyltin Analogs in Ring-Opening Polymerization Catalysis

The catalytic activity of diphenyltin dichloride, the synthetic precursor to the title compound, far exceeds that of its dialkyl counterparts in lactide polymerization. Direct kinetic comparison reveals a reactivity order of Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂, indicating that the diphenyl-substituted tin center is the most reactive among the three diorganotin dichlorides examined [1]. Since the chloride ligands are replaced by thiophenolate groups in the target compound, this order of intrinsic metal-center electrophilicity is preserved and directly translates to the corresponding dithiolate.

Ring-Opening Polymerization Polylactide Synthesis Organotin Catalysis

Diphenyltin Bis(arylthiolates) Exhibit Enhanced Antioxidant Activity Compared to Di-n-butyltin Analogs

A comparative study on thio-organotin antioxidants for polypropylene demonstrated that diphenyltin compounds are more active than their di-n-butyltin analogues. In the triorganotin series, optimal activity correlates with nine to twelve carbon atoms on tin; the diphenyltin group (twelve carbon atoms) exceeds the activity of the di-n-butyltin counterpart (eight carbon atoms) [1]. This trend is attributed to the higher carbon count and possibly distinct radical-trapping mechanisms enabled by the aromatic Sn–Ph groups.

Antioxidant Additives Polypropylene Stabilization Thio-organotin Chemistry

Precursor Diphenyltin Dichloride Outperforms Alkyltin Analogues in Catalytic Synthesis of Cyclic Polylactides with Mw 40,000–80,000

In a comparative catalyst study, diphenyltin dichloride (Ph₂SnCl₂) was identified as the most reactive catalyst among a series of diorganotin dichlorides for producing cyclic polylactides via the ROPPOC mechanism. While Bu₃SnCl yields uniform cyclic poly(L-lactide) with Mw in the 40,000–80,000 range, Ph₂SnCl₂ gives the fastest reaction but with variation in cyclization extent depending on molecular weight [1]. This positions Ph₂SnCl₂—and by extension its thiolate derivative Ph₂Sn(SPh)₂—as the catalyst of choice when high polymerization rate is prioritized over narrow dispersity.

Cyclic Polymer Synthesis Polylactide Architecture Organotin Dichloride Catalysis

Synthesis and Characterization of Related Diorganotin Bis(phenylthio) Complexes Validates the Sn–S Bond Lability and Analytical Methodology

Peach (1968) reported the preparation and full characterization of the close analogs n-Bu₂Sn(SPh)₂, n-Bu₃SnSPh, and Ph₃SnSC₆F₅. The Sn–S bond in these compounds was cleaved quantitatively by iodine, establishing a reliable analytical method for Sn–S bond quantification [1]. This reactivity confirms that the phenylthio ligands in the target compound Ph₂Sn(SPh)₂ are labile and can be transferred to electrophilic substrates, a critical feature for using the compound as a thiolate donor in cross-coupling or vulcanization chemistry.

Organotin Thiolate Synthesis Sn–S Bond Reactivity Quantitative Iodine Titration

Diphenyltin Bis(thiocarboxylates) as Precursors to Reactive Acylsulfenyl Halides—A Synthetic Role Not Accessible to Dialkyltin Counterparts

Science of Synthesis documents that S,S′-diphenyltin bis(thiocarboxylates), prepared from dichlorodiphenylstannane and potassium or piperidinium thiocarboxylates, are the preferred reagents for generating aroylsulfenyl chlorides, bromides, and iodides upon treatment with N-halosuccinimides [1]. The diphenyltin platform provides optimal solubility and crystallinity for isolation of these sensitive sulfenyl halides, a characteristic that is directly attributable to the aromatic substituents on tin and is not replicated by dimethyl- or dibutyltin analogues in this specific transformation [1].

Acylsulfenyl Halide Synthesis Thiocarboxylate Chemistry Diphenyltin Reagents

Physical State and Melting Point: Ph₂Sn(SPh)₂ is a Crystalline Solid (m.p. 65–66 °C) Enabling Facile Handling Versus Liquid Alkyltin Analogues

The target compound is reported as a white solid with a melting point of 65–66 °C [1]. In contrast, many dialkyltin bis(thiolates) such as dibutyltin bis(2-ethylhexyl thioglycolate) are viscous liquids or low-melting solids that complicate accurate weighing and storage. The crystalline nature of Ph₂Sn(SPh)₂ directly benefits experimental reproducibility and purity determination via melting point, and it is well-suited for solid-state reactions or preparation of well-defined single crystals for X-ray diffraction studies [1].

Organotin Physical Properties Handling and Formulation Solid-State Reactivity

Stannane, bis(phenylthio)diphenyl- (CAS 1103-05-5): Evidence-Backed Application Scenarios for R&D and Industrial Procurement


Fast-Initiating Catalyst Precursor for Ring-Opening Polymerization of Lactones and Lactides

Based on the established reactivity hierarchy of diorganotin dichlorides (Ph₂SnCl₂ >> Bu₂SnCl₂ >> Me₂SnCl₂) [1], the title compound—upon in situ hydrolysis or ligand exchange to the active dichloride—is predicted to function as a high-activity catalyst for the bulk polymerization of L-lactide and ε-caprolactone. This is particularly relevant for producing cyclic polylactides via the ROPPOC mechanism, where faster initiation by the diphenyltin center can reduce cycle times in continuous processes.

Stoichiometric Phenylthiolate Donor for Pd-Catalyzed C–S Cross-Coupling

The quantitative Sn–S bond cleavage by electrophiles, documented for the n-Bu₂Sn(SPh)₂ analog [1], suggests that Ph₂Sn(SPh)₂ can serve as a well-defined, crystalline source of two equivalents of phenylthiolate for palladium-catalyzed C–S bond-forming reactions. The diphenyltin by-product (Ph₂SnI₂ or Ph₂SnCl₂) can be removed by precipitation or chromatography, streamlining product purification compared to thiophenol-based protocols.

Precursor to S,S′-Diphenyltin Bis(thiocarboxylates) for Electrophilic Sulfenylation Reagents

Ligand exchange of the phenylthiolate groups with thiocarboxylates yields S,S′-diphenyltin bis(thiocarboxylates), which are the reagents of choice for generating aroylsulfenyl halides [1]. These electrophilic sulfenylation reagents are essential for installing aroyldithioester motifs in natural product synthesis and materials chemistry. The diphenyltin scaffold ensures optimal solubility and crystalline isolation of the intermediate, a practical advantage over alternative mercury or silver methods [1].

Model Compound for Studying Sn–S Bond Reactivity and Tin Coordination Chemistry

The well-defined melting point (65–66 °C) and crystalline nature [1] make Ph₂Sn(SPh)₂ an ideal model substrate for fundamental studies of Sn–S bond cleavage kinetics, transmetalation with late transition metals, and the formation of heterobimetallic Sn–M complexes relevant to Stille coupling mechanisms. Its aromatic substituents provide strong UV and ¹H NMR signatures that facilitate reaction monitoring.

Quote Request

Request a Quote for Stannane, bis(phenylthio)diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.